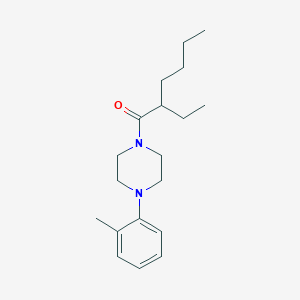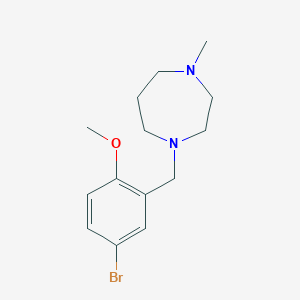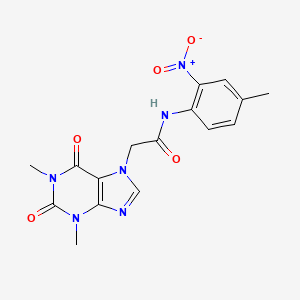![molecular formula C10H12ClNO2S B5034218 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine is a chemical compound that belongs to the class of sulfonyl aziridines. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine involves the reaction between the sulfonyl aziridine group and cysteine residues in proteins. The sulfonyl aziridine group is electrophilic and can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This can result in changes in protein activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific proteins that are targeted. Studies have shown that it can selectively modify cysteine residues in a variety of proteins, including enzymes, receptors, and transcription factors. This can lead to changes in protein activity and function, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in lab experiments is its selectivity for cysteine residues in proteins. This can allow for the study of specific proteins and their function in biological processes. However, one limitation is that the covalent modification of cysteine residues can be irreversible, which may limit the ability to study dynamic changes in protein activity.
未来方向
There are several potential future directions for the use of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in scientific research. One direction is the development of new chemical probes with improved selectivity and specificity for different types of proteins. Another direction is the use of this compound in combination with other chemical probes or techniques to study complex biological processes. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to selectively modify target proteins for therapeutic purposes.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selectivity for cysteine residues in proteins makes it a useful tool for the study of protein function. However, the irreversible nature of the covalent modification of cysteine residues may limit its use in studying dynamic changes in protein activity. There are several potential future directions for the use of this compound in scientific research, including the development of new chemical probes and its use in drug discovery and development.
合成方法
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine can be synthesized through a reaction between 1,2-dimethylaziridine and 4-chlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product can be purified through column chromatography.
科学研究应用
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine has been used in scientific research to investigate its potential as a chemical probe for the study of protein function. It has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein activity and function. This can be useful for studying the role of specific proteins in biological processes.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2,2-dimethylaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-10(2)7-12(10)15(13,14)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSNSBZQUPIVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)

![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)

![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
